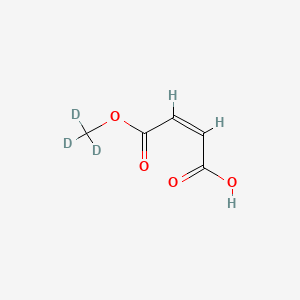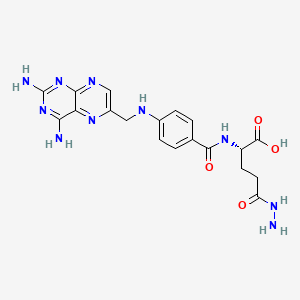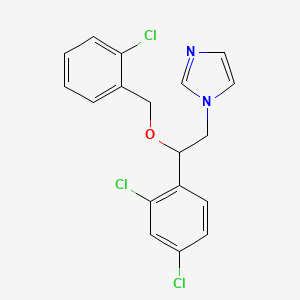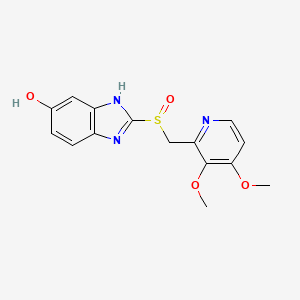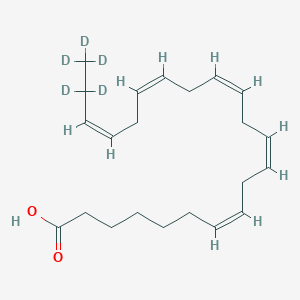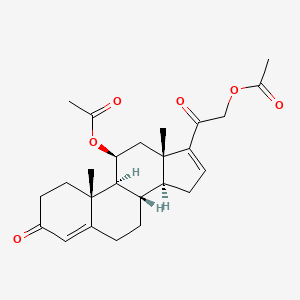
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione, commonly known as 11-deoxycorticosterone (DOC), is a steroid hormone that is produced in the adrenal cortex and is an important component of the renin-angiotensin-aldosterone system. DOC is metabolized to corticosterone, a major component of the glucocorticoid hormones. It is involved in the regulation of blood pressure, electrolyte balance, and water balance, as well as in the regulation of the immune system. DOC is also involved in the regulation of glucose metabolism and the regulation of the circadian rhythm.
Mechanism of Action
The mechanism of action of 11-deoxycorticosterone ((11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione) is not fully understood. However, it is believed to interact with the glucocorticoid receptors in the cell, which are involved in the regulation of the immune system and the regulation of glucose metabolism. This compound is believed to activate the glucocorticoid receptors, which then activates the transcription of specific genes and the production of proteins that are involved in the regulation of the immune system and the regulation of glucose metabolism.
Biochemical and Physiological Effects
11-deoxycorticosterone (this compound) has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate blood pressure, electrolyte balance, and water balance, as well as to regulate the immune system and glucose metabolism. This compound has also been shown to regulate the circadian rhythm and to modulate the stress response.
Advantages and Limitations for Lab Experiments
The use of 11-deoxycorticosterone ((11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione) in laboratory experiments has several advantages. This compound is a potent agonist of the glucocorticoid receptors, which makes it an ideal compound to study the effects of stress on the body. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to its use in laboratory experiments. This compound is a potent agonist of the glucocorticoid receptors, which can lead to unwanted side effects if used in high concentrations. Additionally, this compound is not as widely available as other compounds, which can make it difficult to obtain in large quantities.
Future Directions
The use of 11-deoxycorticosterone ((11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione) in scientific research has the potential to provide a better understanding of the regulation of the immune system, glucose metabolism, and the circadian rhythm. Additionally, further research into the effects of this compound on the body could lead to the development of new therapies for the treatment of diseases such as hypertension, diabetes, and obesity. Additionally, further research into the mechanisms of action of this compound could lead to the development of new therapies for the treatment of stress-related disorders. Finally, further research into the effects of this compound on the body could lead to the development of new drugs for the treatment of a variety of diseases.
Synthesis Methods
The synthesis of 11-deoxycorticosterone ((11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione) is carried out by a two-step process. In the first step, a diene is formed by the reaction of a diol with an aldehyde in the presence of a base. In the second step, the diene is oxidized with a suitable oxidizing agent, such as dimethyldioxirane or dimethylsulfoxide, to form the desired 11-deoxycorticosterone.
Scientific Research Applications
11-deoxycorticosterone ((11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione) has been studied extensively in the field of scientific research. It has been shown to have a wide range of physiological effects, including the regulation of blood pressure, electrolyte balance, and water balance. It has also been studied for its effects on the regulation of glucose metabolism and the regulation of the circadian rhythm. It has been used in laboratory studies to investigate the effects of stress on the body, as well as to investigate the effects of this compound on the immune system.
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8,11,18-19,22-23H,5-7,9-10,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMGMVMHWUALG-RQDINUAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
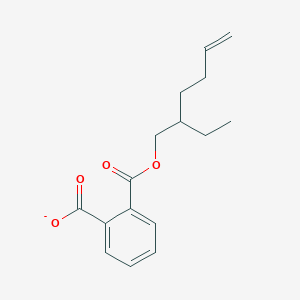
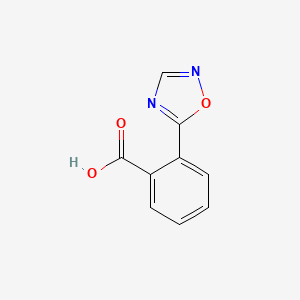

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
